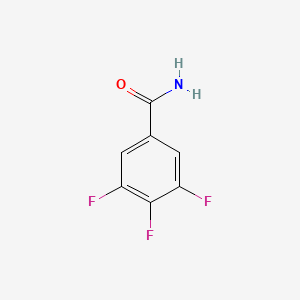

3,4,5-Trifluorobenzamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,4,5-trifluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMVOBYFZPFCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380313 | |

| Record name | 3,4,5-Trifluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78324-75-1 | |

| Record name | 3,4,5-Trifluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78324-75-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Benzamides in Contemporary Chemistry

The introduction of fluorine into a molecule can dramatically alter its physicochemical properties. nih.gov In the realm of medicinal chemistry, this often translates to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. nih.govresearchgate.net Fluorine's high electronegativity and relatively small size allow it to modulate the electronic environment of a molecule with minimal steric hindrance. researchgate.net This has led to a surge in the development of fluorinated pharmaceuticals, with a significant portion of new drugs containing at least one fluorine atom. nih.govnumberanalytics.com

Benzamides, a class of compounds containing a benzene (B151609) ring attached to an amide group, are a common feature in many biologically active molecules. mdpi.com The combination of a benzamide (B126) core with fluorine substitution has proven to be a particularly fruitful strategy in drug discovery. Fluorinated benzamides have been investigated for a wide range of therapeutic applications, including as anti-cancer agents, antimicrobials, and central nervous system drugs. nih.govnih.gov The fluorine atoms can influence the conformation of the molecule, its ability to participate in hydrogen bonding, and its resistance to metabolic degradation, all of which are critical factors for pharmacological activity. researchgate.net

Overview of Research Trajectories for 3,4,5 Trifluorobenzamide

Research into 3,4,5-Trifluorobenzamide and its derivatives is multifaceted, with significant efforts directed towards their synthesis and potential applications in medicinal chemistry.

One notable area of investigation involves the synthesis of polyfluorinated benzamides as potential antiangiogenic agents. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Researchers have successfully synthesized a series of polyfluorinated benzamides, including derivatives that can be conceptually related to this compound, and evaluated their ability to inhibit blood vessel formation. nih.govnih.gov These studies have demonstrated that the biological activity can be maintained across different polyfluorinated structures, highlighting the potential of this chemical class in cancer therapy. nih.govnih.gov

The synthesis of trifluoromethylphenyl amides, which share structural similarities with trifluorobenzamides, has also been a focus of research. researchgate.net These compounds have been explored for their insecticidal, repellent, and fungicidal properties. researchgate.net The synthetic routes often involve the reaction of a trifluoromethylphenyl amine with an acid chloride or anhydride. researchgate.net

Furthermore, the structural characterization of fluorinated benzamides is a crucial aspect of the research. Techniques such as single-crystal X-ray diffraction are employed to determine the precise three-dimensional arrangement of atoms in these molecules. mdpi.com This structural information is vital for understanding how these compounds interact with biological targets and for designing new molecules with improved properties. While specific structural data for this compound itself is not extensively detailed in the provided results, the importance of such studies for related di- and tetra-fluorinated benzamides is highlighted, suggesting a similar need for the trisubstituted analogue. mdpi.com

The development of efficient synthetic methods is paramount for advancing research in this area. Patented methods for the synthesis of related compounds, such as 2-trifluoromethyl benzamide (B126), indicate active industrial interest in this class of molecules. google.com These methods often focus on achieving high yields and purity, which are essential for further biological evaluation and potential commercialization. google.com

While direct and extensive research specifically on this compound is still growing, the broader context of fluorinated benzamides and related structures points towards a promising future for this compound in various fields of chemical and medicinal research.

Spectroscopic and Crystallographic Characterization in Research

Advanced Spectroscopic Analysis of 3,4,5-Trifluorobenzamide

Spectroscopy offers a powerful lens through which to view the structural and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of this compound. slideshare.netslideshare.net In ¹H NMR, the protons of the amide group and the aromatic ring produce characteristic signals, with their chemical shifts and coupling patterns providing definitive evidence of the molecule's connectivity. slideshare.netnih.gov For instance, the protons on the amide (-CONH₂) will appear as distinct signals, while the aromatic proton will exhibit splitting patterns due to coupling with adjacent fluorine atoms.

Similarly, ¹³C NMR spectroscopy identifies the unique carbon environments within the molecule. The carbon atoms of the carbonyl group, the aromatic ring, and those bonded to fluorine will each resonate at specific chemical shifts, confirming the trifluorinated benzamide (B126) framework. Advanced 2D NMR techniques can further delineate the correlations between protons and carbons, offering unambiguous structural assignment. slideshare.net

| NMR Data for this compound (Predicted) | |

| Nucleus | Typical Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.0 - 8.0 |

| ¹H (Amide) | 7.5 - 8.5 |

| ¹³C (Carbonyl) | 160 - 170 |

| ¹³C (Aromatic C-F) | 140 - 160 (with C-F coupling) |

| ¹³C (Aromatic C-H) | 110 - 125 (with C-F coupling) |

| ¹³C (Aromatic C-C=O) | 130 - 140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural information. libretexts.org The molecular ion peak (M+) in the mass spectrum will correspond to the exact mass of the compound. High-resolution mass spectrometry can provide the elemental composition with high accuracy.

The fragmentation of this compound under electron impact ionization typically involves the cleavage of bonds adjacent to the carbonyl group and the loss of small neutral molecules. libretexts.orglibretexts.org Common fragments would include ions resulting from the loss of the amide group (-NH₂) or the entire carboxamide group (-CONH₂). The isotopic pattern of the molecular ion can also provide clues about the elemental composition.

| Expected Mass Spectrometry Fragments for this compound | |

| Fragment Ion | m/z (mass-to-charge ratio) |

| [M]+ | 177 |

| [M - NH₂]+ | 161 |

| [M - CONH₂]+ | 132 |

| [C₆H₂F₃]+ | 113 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. bellevuecollege.edu The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. lumenlearning.com

The most prominent peaks include the N-H stretching vibrations of the primary amide, which typically appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide carbonyl group gives rise to a strong absorption band around 1680-1630 cm⁻¹. Furthermore, the C-F stretching vibrations will produce strong bands in the fingerprint region, typically between 1350 and 1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observable. libretexts.orglibretexts.org

| Characteristic IR Absorption Frequencies for this compound | |

| Functional Group | Vibrational Mode |

| Amide (N-H) | Stretching |

| Carbonyl (C=O) | Stretching |

| Aromatic (C=C) | Stretching |

| Carbon-Fluorine (C-F) | Stretching |

| Amide (N-H) | Bending |

X-ray Crystallography of this compound and its Analogs

X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state, revealing precise bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. youtube.com

Elucidation of Crystal Packing and Intermolecular Interactions

The crystal structure of this compound and its analogs reveals how the molecules pack together in a highly ordered, repeating pattern. nih.gov The arrangement of molecules is governed by a variety of intermolecular forces, including hydrogen bonding and other weak interactions. nuph.edu.ua The presence of fluorine atoms can significantly influence the crystal packing, often leading to specific supramolecular arrangements. researchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within the crystal. mdpi.com

Computational and Theoretical Studies of 3,4,5 Trifluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for studying the geometry, electronic properties, and reactivity of organic molecules.

Reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's chemical behavior. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability of a molecule; a larger gap generally implies higher stability and lower reactivity. For related compounds, DFT has been used to calculate these and other reactivity indices like chemical potential, hardness, and electrophilicity to predict their relative stability and reactivity patterns. researchgate.net

Table 1: Representative DFT-Calculated Reactivity Descriptors for a Benzamide (B126) Derivative

| Descriptor | Value (Representative) | Significance |

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.4 eV | Correlates with chemical stability and reactivity. |

| Chemical Potential (μ) | -4.5 eV | Measures the escaping tendency of electrons from a stable system. |

| Chemical Hardness (η) | 2.7 eV | Represents the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.76 eV | Quantifies the ability of a molecule to accept electrons. |

Note: The values presented are representative for a generic benzamide derivative and would need to be specifically calculated for 3,4,5-Trifluorobenzamide.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), provide a rigorous approach to solving the electronic Schrödinger equation.

For fluorinated benzamides, ab initio calculations can be employed to obtain highly accurate electronic structures, including electron density distribution, molecular orbital shapes, and electrostatic potentials. researchgate.net These calculations are computationally more demanding than DFT but can be essential for benchmarking and for systems where DFT may have limitations. The results from ab initio methods can provide a detailed picture of the electronic effects of the fluorine substituents on the benzamide core, influencing properties such as acidity, basicity, and the nature of intermolecular interactions. A computational study on fluorinated allopurinol, for instance, utilized Hartree-Fock theory to evaluate molecular geometry and Mulliken charge analysis, demonstrating the potential of such methods to understand the impact of fluorination. emerginginvestigators.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the insights from quantum chemistry to larger systems and longer timescales, enabling the study of dynamic processes and intermolecular interactions.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into how a ligand, such as this compound, interacts with a biological target, typically a protein.

By simulating the dynamic behavior of the ligand-protein complex in a solvated environment, MD can reveal the stability of binding poses, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. A patent for antitubercular nitroimidazole derivatives mentions the use of molecular dynamics simulation, indicating its relevance in studying the behavior of complex molecules. google.com These simulations are crucial for understanding the thermodynamic and kinetic aspects of ligand binding, which are often difficult to probe experimentally.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

For a potential drug candidate like this compound, docking studies would involve placing the molecule into the binding site of a target protein and scoring the different poses based on a scoring function that estimates the binding affinity. Research on trifluoromethyl benzamides as CETP inhibitors has successfully used induced-fit docking to show how these molecules accommodate the active site, with hydrophobic interactions being predominant. nih.govresearchgate.net The fluorine atoms on the phenyl ring of this compound would likely play a significant role in these interactions, potentially forming favorable contacts with the protein.

Table 2: Representative Docking Results for a Benzamide Inhibitor

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| CETP | -9.8 | PHE188, LEU214, ILE215 |

| Aurora Kinase | -8.5 | ALA213, LEU154, GLY214 |

| VEGFR-2 | -7.9 | CYS919, ASP1046, GLU885 |

Note: This table shows representative data for benzamide derivatives against various targets. Specific docking studies for this compound would be required to determine its binding characteristics.

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method is a cost-effective way to narrow down the number of compounds that need to be synthesized and tested experimentally.

Should this compound be identified as a hit compound, in silico methods would be instrumental in its optimization into a lead compound. This process involves making chemical modifications to the initial hit to improve its potency, selectivity, and pharmacokinetic properties. Computational tools can predict how these modifications will affect the binding affinity and other drug-like properties, thereby guiding the synthetic chemistry efforts. The synthesis of fluorinated benzamide neuroleptics highlights the importance of fluorination in developing new therapeutic agents. nih.gov

Prediction of Spectroscopic Parameters and Reaction Mechanisms

Computational and theoretical chemistry serve as powerful tools in modern chemical research, offering deep insights into molecular structure, properties, and reactivity. For this compound, while specific extensive computational studies are not widely published, the principles of theoretical chemistry allow for the prediction of its spectroscopic characteristics and potential reaction mechanisms. These predictions are invaluable for interpreting experimental data and guiding further research. Methodologies such as Density Functional Theory (DFT) are commonly employed for these purposes, providing a good balance between accuracy and computational cost.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These predictions are based on calculating the electronic structure of the molecule and how it interacts with external magnetic fields or electromagnetic radiation.

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to show signals for the aromatic protons and the amide protons. The aromatic region would likely display a complex splitting pattern due to coupling between the two aromatic protons and with the fluorine atoms. Computational models can predict the chemical shifts of these protons by calculating the magnetic shielding around each nucleus. The amide protons (-CONH₂) would appear as a broad singlet, and its chemical shift can be influenced by solvent and temperature, a factor that can also be modeled computationally.

¹³C NMR: The ¹³C NMR spectrum is predicted to show distinct signals for each of the carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment. The carbonyl carbon of the amide group is expected to be significantly downfield (typically in the 165-175 ppm range) due to the deshielding effect of the double-bonded oxygen. libretexts.orglibretexts.org The aromatic carbons' chemical shifts would be influenced by the attached fluorine atoms and the amide group. Carbons directly bonded to fluorine will show a large upfield shift and will be split into a doublet due to one-bond C-F coupling. Carbons further away will exhibit smaller couplings. DFT calculations can provide theoretical ¹³C NMR spectra that aid in the assignment of experimental peaks. libretexts.orglibretexts.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a crucial characterization technique. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum. The fluorine at the 4-position would appear as one signal, while the equivalent fluorines at the 3- and 5-positions would produce another. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms and with the aromatic protons can be predicted with a good degree of accuracy using computational methods. colorado.eduucsb.edu

Interactive Data Table: Predicted NMR Chemical Shifts for this compound Analogs

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) Range |

| ¹H | Aromatic (C-H) | 7.0 - 8.0 |

| Amide (N-H) | 7.5 - 8.5 (broad) | |

| ¹³C | Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-F) | 140 - 160 (doublet) | |

| Aromatic (C-C) | 110 - 135 | |

| ¹⁹F | Aromatic (C-F) | -100 to -140 |

Vibrational Spectroscopy (FTIR and Raman):

Computational chemistry can simulate the infrared (IR) and Raman spectra of this compound by calculating its vibrational modes. nih.govyoutube.com

FTIR Spectroscopy: The predicted FTIR spectrum would show characteristic absorption bands for the functional groups present. Key predicted vibrations include the N-H stretching of the amide group (typically two bands in the 3100-3400 cm⁻¹ region), the C=O stretching (a strong band around 1650-1680 cm⁻¹), and C-N stretching. nih.govnih.gov The C-F stretching vibrations in the aromatic ring would appear in the 1100-1400 cm⁻¹ region. spectrabase.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. youtube.com The predicted Raman spectrum would also show signals for the key functional groups. Aromatic ring vibrations are often strong in Raman spectra. The symmetric C=O stretching vibration would also be Raman active. Computational predictions of both IR and Raman intensities help in distinguishing between different vibrational modes. nih.govsfu.canih.gov

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | Amide | 3100 - 3400 | Medium to Strong (IR) |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium (IR & Raman) |

| C=O Stretch | Amide (Amide I) | 1650 - 1680 | Strong (IR), Medium (Raman) |

| N-H Bend | Amide (Amide II) | 1550 - 1620 | Medium (IR) |

| C-N Stretch | Amide | 1300 - 1400 | Medium (IR) |

| C-F Stretch | Aromatic | 1100 - 1400 | Strong (IR) |

Prediction of Reaction Mechanisms

Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and intermediates, and calculating activation energies. For this compound, several types of reactions could be studied computationally.

Amide Hydrolysis: The hydrolysis of the amide group to the corresponding carboxylic acid (3,4,5-Trifluorobenzoic acid) can be modeled under both acidic and basic conditions. Computational studies can determine the reaction pathway, identify the rate-determining step, and explain the role of the fluorine substituents on the reaction rate. The electron-withdrawing nature of the fluorine atoms is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution: While the trifluorinated ring is electron-deficient and thus deactivated towards electrophilic substitution, theoretical calculations can predict the regioselectivity of such reactions under forcing conditions. The directing effects of the amide group and the fluorine atoms can be quantified to predict the most likely site of substitution.

Nucleophilic Aromatic Substitution (SNA_r): The presence of three electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic attack. Computational studies can model the mechanism of SNA_r reactions, for example, with alkoxides or amines. These calculations can help to understand the stability of the Meisenheimer complex intermediate and the energetics of the substitution at different positions on the ring.

Fluorination/Defluorination Reactions: Theoretical studies can explore the mechanisms of further fluorination or selective defluorination of the aromatic ring. rsc.org These studies are crucial for developing new synthetic methodologies for fluorinated compounds. nih.gov

By providing detailed energetic and structural information, computational and theoretical studies offer a molecular-level understanding of the behavior of this compound, complementing and guiding experimental investigations.

Biological and Medicinal Chemistry Applications of 3,4,5 Trifluorobenzamide Derivatives

Angiogenesis Inhibition Research

The formation of new blood vessels, or angiogenesis, is a critical process in tumor growth and metastasis. Consequently, the inhibition of angiogenesis is a major strategy in cancer therapy. Polyfluorinated benzamides, including derivatives of 3,4,5-trifluorobenzamide, have been investigated for their potential as anti-angiogenic agents.

A key in vitro model for studying angiogenesis is the rat aortic ring assay. acs.orggoogle.com This ex vivo model allows for the assessment of a compound's ability to inhibit the outgrowth of microvessels from cultured segments of a rat aorta, providing a biologically relevant environment that includes various cell types involved in vessel formation. google.com In a study exploring various polyfluorinated aromatic compounds, derivatives were evaluated for their ability to inhibit microvessel outgrowth in this assay. nanobioletters.com The assay provides a quantitative measure of anti-angiogenic activity, bridging the gap between simple in vitro endothelial cell cultures and complex in vivo models. google.com

Research into polyfluorinated aromatic compounds has revealed that anti-angiogenic activity is maintained across different fluorinated scaffolds. nanobioletters.com A study synthesized and characterized several classes of fluoroaromatic compounds, including tetrafluorophthalimides (B10784935) and various benzamides. Tetrafluorobenzamides were converted into 2,3,5-trifluorobenzamides bearing an amino substituent at the 4-position via nucleophilic aromatic substitution. nanobioletters.com

When these diverse polyfluorinated chemotypes were tested in the rat aortic ring assay, the biological activity was found to be consistent across the different structural types. nanobioletters.com This suggests that the core polyfluorinated phenyl ring is a key pharmacophore for angiogenesis inhibition and that the anti-angiogenic effect is not confined to a single, rigid chemical scaffold. The findings highlight the robustness of the polyfluorinated benzamide (B126) motif as a platform for developing novel angiogenesis inhibitors. nanobioletters.com

Antimicrobial and Antibacterial Agent Development

The development of new antimicrobial and antibacterial agents is a critical area of research due to the rise of drug-resistant pathogens.

Based on the available search results, no specific instances of this compound being used as a direct precursor for the synthesis of quinoline (B57606) derivatives with documented antibacterial properties were identified. Research in this area tends to focus on the modification of the core quinolone scaffold itself, which is often synthesized through methods like the Gould-Jacobs reaction, starting from anilines and malonic acid derivatives. While fluorinated quinolones are a major class of antibiotics, the specific synthetic route from this compound is not described in the provided sources. nanobioletters.comnih.gov

No specific research was found that describes the evaluation of this compound derivatives as inhibitors of mycobactin (B74219) biosynthesis in Mycobacterium tuberculosis. The mycobactin pathway, which is crucial for iron acquisition by the bacterium, is a validated drug target. google.comresearchgate.net Research into inhibitors of this pathway has focused on enzymes like MbtA and MbtI, with lead compounds often being analogs of pathway substrates or other unique scaffolds, but the available literature does not mention trifluorobenzamide-based structures in this context. google.comcpu.edu.cn

Modulation of Receptor Activity

The precise modulation of receptor activity is fundamental to treating a vast array of diseases. Fluorinated benzamides have emerged as versatile scaffolds for developing selective receptor modulators.

Derivatives of fluorinated benzamides have been identified as potent allosteric antagonists of the P2X7 receptor, a ligand-gated ion channel involved in inflammation and pain. researchgate.net In a study aimed at developing such antagonists, a series of benzamides were synthesized and evaluated. The inclusion of fluorine on the benzamide ring was found to be a critical determinant of activity.

One such derivative, a trifluorobenzamide, displayed nanomolar activity in a human P2X7 receptor functional assay. researchgate.net The structure-activity relationship (SAR) studies highlighted that the orientation of the benzamide, influenced by ortho-substituents, was crucial for potent antagonism. researchgate.net The data below shows the inhibitory activity of a trifluorobenzamide derivative compared to its non-fluorinated and other fluorinated counterparts against the human P2X7 receptor.

Table 1: Inhibitory Activity of Benzamide Derivatives on Human P2X7 Receptor

| Compound | Substitution Pattern | IC₅₀ (nM) |

|---|---|---|

| 1 | des-Fluoro | 74 |

| 28 | 2-Fluoro, 5-Chloro | 33 |

| 33 | 2-Fluoro, 4-Fluoro | 27 |

| 34 | 2,4,5-Trifluoro | 21 |

Data sourced from a study on P2X7 receptor antagonists. researchgate.net

This demonstrates that increasing the fluorination on the benzamide ring can lead to enhanced potency. The trifluorobenzamide derivative (Compound 34) was among the most potent compounds in the series, highlighting the favorable contribution of the polyfluorinated motif to receptor binding and modulation. researchgate.net This line of research underscores the potential of this compound derivatives in developing selective modulators for challenging therapeutic targets like ion channels.

P2X7 Receptor Antagonism and Polymorphism Studies

The P2X7 receptor (P2X7R), an ATP-gated ion channel primarily found on immune cells, is a significant target in drug discovery, particularly for conditions involving neuroinflammation, such as chronic pain. ontosight.ainih.gov Activation of the P2X7R triggers the release of pro-inflammatory cytokines and can lead to cell death, making its antagonism a promising therapeutic strategy. ontosight.ai

Derivatives of benzamide, particularly those with an adamantane (B196018) amide structure, have been identified as potent P2X7R antagonists. Structure-activity relationship (SAR) studies have highlighted the importance of substituents on the benzamide's phenyl ring for potent antagonism. mdpi.com In this context, fluorination has proven to be a critical modification. Research has shown that a trifluorobenzamide derivative exhibits a significantly reduced species-specific drop in activity against the mouse P2X7 receptor compared to its non-fluorinated counterpart. Specifically, the trifluorobenzamide compound showed only a 6-fold decrease in activity against the mouse receptor, whereas the desfluorobenzamide equivalent had a 74-fold drop. mdpi.com This makes such fluorinated probes particularly valuable for evaluating the role of the P2X7R in mouse models of disease. mdpi.com

The P2X7 receptor is known for its genetic variability, with numerous polymorphic forms existing in the human population. ontosight.ai This polymorphism can affect receptor function and its sensitivity to antagonists, posing a challenge for drug development. While specific polymorphism studies centered on this compound are not detailed in the available literature, the development of antagonists that are effective across different species, like the aforementioned trifluorobenzamide, is an important step in creating robust therapeutic agents that may overcome inter-species and potentially inter-individual variations. mdpi.com

5-Hydroxytryptamine 2B (5-HT2B) Receptor Antagonism

The 5-hydroxytryptamine 2B (5-HT2B) receptor is a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including cardiovascular function, fibrosis, and nervous system regulation. mdpi.comnih.gov Consequently, 5-HT2B antagonists are being investigated for various therapeutic applications, including pulmonary arterial hypertension and valvular heart disease. nih.gov

A number of selective 5-HT2B antagonists have been developed and are used as research tools, such as SB-204741 and LY-266097. nih.gov Furthermore, many existing drugs, particularly antipsychotics, exhibit 5-HT2B antagonism as part of their broader pharmacological profile. nih.gov However, based on the reviewed scientific literature, there is no prominent research directly identifying this compound or its immediate derivatives as antagonists of the 5-HT2B receptor. While the benzamide scaffold is a common feature in many GPCR ligands, the specific contribution of the 3,4,5-trifluoro substitution pattern to 5-HT2B receptor binding and antagonism has not been established in the available sources.

Implications for Neuropathic Pain and Epilepsy Treatment

Neuropathic pain is a chronic condition resulting from damage or disease affecting the somatosensory nervous system. nih.gov Current treatments include antiepileptic drugs like gabapentin (B195806) and pregabalin, as well as certain antidepressants. nih.govnih.gov There is a continuous search for new therapeutic agents with improved efficacy and side-effect profiles.

The involvement of P2X7 receptor antagonists in mitigating neuropathic pain is a key area of research. ontosight.ai By blocking the neuro-glial cell interactions associated with ongoing pain, P2X7R antagonists can produce significant analgesic effects in animal models of persistent neuropathic and inflammatory pain. ontosight.ai Given that trifluorobenzamide derivatives have been developed as potent P2X7R antagonists, they hold significant promise for the treatment of neuropathic pain. mdpi.com While direct clinical application of this compound for this purpose is not yet established, related fluorinated compounds are being explored. For instance, a fluorinated benzene (B151609) sulfonamide, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), has demonstrated significant antihyperalgesic and antiallodynic effects in a mouse model of diabetic neuropathic pain. nih.gov

The link to epilepsy treatment is also primarily through the modulation of targets like the P2X7 receptor. Although antiepileptic drugs are commonly used to treat neuropathic pain due to shared pathophysiological mechanisms, there is no specific data in the reviewed literature that details the use of this compound derivatives for the treatment of epilepsy itself. nih.gov

Enzyme Inhibition and Drug-Target Kinetics

The interaction of a drug with its target is defined by its binding kinetics, which includes the rates of association and dissociation. youtube.com Understanding these kinetics is crucial for predicting a drug's efficacy and duration of action. For enzyme inhibitors, key parameters include the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), which measures the potency of an inhibitor. nih.govyoutube.com

The primary enzyme-targeting activity identified for trifluorobenzamide derivatives is the antagonism of the P2X7 receptor. mdpi.com This inhibition is a key therapeutic mechanism. While detailed kinetic studies for this compound itself are not available, data for structurally related fluorinated benzamide P2X7 antagonists demonstrate high potency. For example, Pfizer developed a potent P2X7 receptor antagonist, 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide, with an IC₅₀ value of 27 nM. mdpi.com This demonstrates that the fluorinated benzamide scaffold can be optimized to produce highly potent inhibitors.

The table below shows kinetic data for a related fluorinated benzamide compound, illustrating the potency achievable with this structural class.

| Compound | Target | Parameter | Value |

| 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide | Human P2X7 Receptor | IC₅₀ | 27 nM |

| Data sourced from ResearchGate mdpi.com |

Metabolic Stability and Pharmacokinetic Profile Enhancement

A significant challenge in drug development is creating compounds with favorable pharmacokinetic properties, including good metabolic stability to ensure sufficient exposure in the body. nih.gov The introduction of fluorine atoms into a molecule is a well-established strategy to enhance these properties. mdpi.com Fluorine's high electronegativity can shield adjacent chemical bonds from metabolic enzymes, particularly cytochrome P450s, thereby reducing metabolic clearance. mdpi.comnih.gov

This principle is directly applicable to benzamide derivatives. Early P2X7 receptor antagonists based on an adamantane amide core suffered from poor metabolic stability. mdpi.com The introduction of fluorine atoms onto the molecule, as seen in fluorinated benzamide derivatives, led to compounds with significantly improved in vitro metabolic stability and better in vivo bioavailability. mdpi.com For example, the substitution of a methyl group with a trifluoromethyl group can provide a "global protective effect" against hepatic metabolism. nih.gov

The pharmacokinetic profiles of other fluorinated benzamides have been studied, providing insight into the behavior of this class of compounds. The table below summarizes key pharmacokinetic parameters for two fluorinated benzamide phosphodiesterase IV inhibitors following intravenous administration in rats. nih.gov

| Compound | Elimination Half-life (t½) | Clearance (Cl) | Area Under Curve (AUC) |

| DSM-RX78 | 8.98 min | 24.57 ml/min/kg | 41.76 min mg/l |

| EFB-1 | 8.77 min | 22.31 ml/min/kg | 48.03 min mg/l |

| Data sourced from PubMed nih.gov |

These findings underscore the critical role of the this compound moiety not just for target engagement, but also for optimizing the drug-like properties essential for a successful therapeutic agent. ontosight.aimdpi.com

Catalysis and Industrial Chemistry Research

Catalytic Activity of 3,4,5-Trifluorobenzamide Derivatives

Derivatives of this compound are gaining attention in the field of catalysis. Research has shown that related compounds, such as (3,4,5-trifluorophenyl)boronic acid, can act as effective catalysts in certain organic reactions. For instance, (3,4,5-trifluorophenyl)boronic acid has been successfully used to catalyze amide formation from carboxylic acids and amines. researchgate.net This catalytic system demonstrates high activity under mild conditions for the transamidation of various amines with amides like acetamide (B32628) and benzamide (B126). researchgate.net

Furthermore, the introduction of fluorine atoms, as seen in this compound, is a key strategy in medicinal chemistry to enhance the biological activity of molecules. nih.gov Polyfluorinated benzamides, including derivatives of this compound, have been synthesized and characterized for their potential as angiogenesis inhibitors. nih.gov The catalytic transformation of tetrafluorobenzamides can lead to the formation of 2,3,5-trifluorobenzamides, highlighting the role of these structures in creating diverse chemical entities with maintained biological activity. nih.gov

The broader class of trifluoromethyl-containing compounds, which includes derivatives related to this compound, is significant in the development of new pesticides and pharmaceuticals. bohrium.com The unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and bioavailability, are crucial for the design of effective agrochemicals and drugs. bohrium.comresearchgate.net

Applications in Organic Synthesis Catalysis

In the realm of organic synthesis, derivatives of this compound and related fluorinated compounds serve as important building blocks and catalysts. (3,4,5-Trifluorophenyl)boronic acid, a related compound, has been utilized as a catalyst for direct polycondensation reactions to form aramids, semiaromatic nylons, and polyimides. researchgate.net This highlights the potential of trifluorophenyl moieties in promoting key polymerization reactions.

The synthesis of complex molecules often relies on catalytic processes. For example, metal triflates are recognized for their strong Lewis acidity and are employed as catalysts in various organic transformations, including Friedel-Crafts reactions. researchgate.net While not directly involving this compound, this illustrates the broader context of using fluorinated compounds and their derivatives in catalysis. The stability and activity of such catalysts are crucial for developing efficient and environmentally friendly synthetic methods. researchgate.net

Furthermore, the development of catalytic methods for creating carbon-carbon and carbon-nitrogen bonds is a fundamental area of organic synthesis. youtube.com The use of catalysts in these reactions allows for the construction of complex molecular architectures under milder conditions. youtube.com The structural motifs found in this compound can be incorporated into molecules synthesized via these catalytic routes, leading to novel compounds with desired properties.

Role in Agrochemical Development

The presence of fluorine atoms in agrochemical compounds can significantly enhance their biological efficacy. researchgate.net The trifluoromethyl group (CF3), a key feature in derivatives related to this compound, is particularly important in the design of modern pesticides. bohrium.comresearchgate.net The introduction of this group can improve a molecule's metabolic stability, hydrophobicity, and ability to bind to target sites, leading to more effective herbicides, insecticides, and fungicides. researchgate.net

For example, trifluoromethylpyridines are crucial structural motifs in a number of active agrochemical ingredients. nih.gov The synthesis of these compounds often involves multi-step processes where fluorinated precursors are key. While not a direct application of this compound, the synthetic strategies for creating trifluoromethyl-containing heterocycles are relevant. These strategies include chlorine/fluorine exchange reactions and cyclocondensation reactions using trifluoromethyl-containing building blocks. nih.gov

The development of new pesticides is an ongoing process to address the needs of global food production. nih.gov Novel fungicides and herbicides are continuously being designed, and many of these incorporate fluorinated moieties to achieve high efficacy and selectivity. nih.govnih.gov For instance, several recently developed fungicides are succinate (B1194679) dehydrogenase inhibitors (SDHI), a class of compounds where fluorine substitution can play a critical role in their activity. nih.gov

Industrial Synthesis Processes

The industrial-scale production of fluorinated aromatic compounds like this compound and its precursors is essential for their use in various applications. The synthesis of related compounds, such as 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, involves multi-step chemical processes that are designed to be high-yielding and suitable for large-scale manufacturing. google.com A typical synthesis might start from 3,4,5-trifluorobromobenzene, which is then converted to a boronic acid derivative. This intermediate can then be used in coupling reactions to build more complex molecules. google.com

The synthesis of another related compound, 3,4,5-trifluoronitrobenzene, can be achieved through the nitration of 1,2,3-trifluorobenzene. google.com Such processes often require careful control of reaction conditions to ensure high yields and purity. The development of scalable and efficient synthetic routes is a key focus of industrial chemistry. google.com For instance, processes for preparing complex pharmaceutical intermediates containing a 3,4,5-trifluorophenyl group have been designed to be suitable for manufacturing at scales of 30 kg or higher. google.com These processes often involve the use of protecting groups and catalytic steps to achieve the desired transformations. google.com

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

The development of efficient and innovative synthetic routes is paramount to unlocking the full potential of 3,4,5-Trifluorobenzamide. While standard methods for amide formation from corresponding carboxylic acids or acyl chlorides are applicable, future research is expected to focus on more sophisticated and streamlined approaches.

One promising avenue is the development of one-pot syntheses from readily available precursors. For instance, research into the synthesis of related fluorinated biphenyl (B1667301) amines has demonstrated multi-step one-pot procedures. A similar approach for this compound could significantly improve efficiency. The synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, for example, has been achieved with a total yield of 60-65% over four steps. google.com

Furthermore, the synthesis of key precursors, such as 3,4,5-trifluoroaniline (B67923), is a critical area of development. A patented method for the preparation of 3,4,5-trifluoroaniline from 3,4,5-trifluoronitrobenzene using a specific ruthenium-carbon and tetrabutylammonium (B224687) fluoride (B91410) catalyst has been shown to reduce defluorination byproducts and achieve a purity of over 99%. google.com Such advancements in precursor synthesis are crucial for the efficient production of high-purity this compound.

Future research may also explore novel catalytic systems for the amidation of 3,4,5-trifluorobenzoic acid or its derivatives, potentially leading to milder reaction conditions and higher yields. The development of flow chemistry processes could also offer a scalable and more controlled method for its synthesis.

Advanced Computational Approaches

Computational chemistry offers powerful tools to predict and understand the properties of this compound at a molecular level, guiding experimental work and accelerating discovery. Future research will likely employ a range of computational techniques to elucidate its structure, reactivity, and potential interactions with biological targets and materials.

Density Functional Theory (DFT) studies can provide insights into the electronic structure, molecular geometry, and vibrational frequencies of this compound. Such studies have been successfully applied to other complex molecules, like Schiff bases, to correlate theoretical data with experimental results from techniques like FTIR and NMR. nih.gov

Molecular Docking simulations are another crucial area of computational research. By docking this compound into the active sites of various enzymes and receptors, researchers can predict its potential biological activities and identify promising therapeutic targets. This approach has been used to evaluate the anti-tumor potential of 3',4',5'-trimethoxy flavonoid benzimidazole (B57391) derivatives. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential for drug development. In silico tools can forecast the pharmacokinetic and toxicological profiles of this compound, helping to identify potential liabilities early in the research process. nih.gov

| Computational Technique | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and vibrational spectra. | Understanding of molecular stability, reactivity, and correlation with experimental data. |

| Molecular Docking | Simulation of binding to biological targets (e.g., enzymes, receptors). | Prediction of potential therapeutic activities and mechanism of action. |

| ADMET Predictions | In silico analysis of pharmacokinetic and toxicological properties. | Early assessment of drug-likeness and potential safety issues. |

Exploration of New Biological Targets

The trifluoromethyl group is a well-known feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The presence of three fluorine atoms on the benzamide (B126) scaffold suggests that this compound and its derivatives could exhibit a range of biological activities.

Future research will likely focus on screening this compound against a wide array of biological targets. Studies on related trifluoromethyl pyrimidine (B1678525) derivatives have shown promising antifungal, insecticidal, and anticancer activities. nih.gov Similarly, benzoxazole (B165842) derivatives, which share structural similarities with benzamides, have demonstrated antibacterial and antifungal properties. nih.gov These findings suggest that this compound could be a valuable scaffold for the development of new therapeutic agents.

The anti-tumor potential is a particularly interesting avenue. The evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives against various cancer cell lines has revealed significant antiproliferative activity. nih.gov A systematic investigation of this compound and its derivatives against a panel of cancer cell lines could uncover novel anticancer agents.

| Potential Biological Target | Rationale based on Related Compounds | Example of Related Compound |

| Fungal Pathogens | Trifluoromethyl groups are present in some antifungal agents. | Trifluoromethyl pyrimidine derivatives |

| Cancer Cell Lines | Fluorinated compounds often exhibit antiproliferative activity. | 3',4',5'-trimethoxy flavonoid benzimidazole derivatives |

| Bacterial Enzymes | The benzamide scaffold is a common feature in antibacterial drugs. | Benzoxazole derivatives |

Innovative Materials Applications

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated organic compounds attractive for materials science applications. While the materials applications of this compound are yet to be explored in depth, several promising avenues exist.

One potential application is in the development of advanced polymers. The incorporation of the 3,4,5-trifluorobenzoyl moiety into polymer backbones could lead to materials with enhanced thermal stability, desirable dielectric properties, and low surface energy. These properties are highly sought after in the electronics industry for applications such as insulators and dielectrics.

Furthermore, the ability of the amide group to form hydrogen bonds, combined with the specific intermolecular interactions induced by the trifluorophenyl ring, could be exploited in the design of self-assembling materials and liquid crystals. The precise control over molecular arrangement offered by such systems is crucial for the development of functional materials for electronics and photonics.

Green Chemistry Aspects in Synthesis and Application

The principles of green chemistry are becoming increasingly important in chemical research and manufacturing. Future work on this compound will undoubtedly focus on developing more environmentally benign synthetic methods and applications.

Key areas for improvement in the synthesis of this compound include the use of greener solvents, the development of catalytic reactions to replace stoichiometric reagents, and the minimization of waste. For instance, research on the synthesis of a key intermediate for Cinacalcet HCl has demonstrated a more sustainable process using a Mizoroki–Heck cross-coupling reaction. researchgate.net The application of similar principles to the synthesis of this compound could significantly reduce its environmental footprint.

The use of one-pot, multi-component reactions, as demonstrated in the synthesis of novel triphenylphosphanylidene-spirobarbiturates, represents another green chemistry approach that could be applied to the synthesis of this compound derivatives, offering high yields and reduced reaction times. researchgate.net

Moreover, designing this compound-based products with biodegradability in mind will be a crucial aspect of future research, ensuring that their life cycle is environmentally sustainable.

| Green Chemistry Principle | Application in this compound Research | Potential Benefit |

| Waste Prevention | Development of one-pot and multi-component syntheses. | Reduced byproducts and purification steps. |

| Atom Economy | Use of catalytic reactions instead of stoichiometric reagents. | Maximized incorporation of starting materials into the final product. |

| Safer Solvents and Auxiliaries | Replacement of hazardous solvents with greener alternatives. | Reduced environmental impact and improved worker safety. |

| Design for Energy Efficiency | Development of reactions that proceed at ambient temperature and pressure. | Lower energy consumption and reduced costs. |

Q & A

Basic: What are the recommended methods for synthesizing 3,4,5-Trifluorobenzamide with high purity?

Methodological Answer:

this compound can be synthesized via coupling reactions between 3,4,5-trifluorobenzoyl chloride and ammonia or amines under controlled conditions. Key steps include:

- Reagent Preparation : Generate 3,4,5-trifluorobenzoyl chloride by treating 3,4,5-trifluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

- Amidation : React the benzoyl chloride with aqueous ammonia or a primary amine in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Characterization : Confirm purity via / NMR (to resolve fluorine environments), FT-IR (amide C=O stretch ~1650 cm), and LC-MS (molecular ion at m/z 187

) .

Advanced: How to design experiments to elucidate the mechanism of action of this compound against bacterial targets?

Methodological Answer:

To investigate bacterial enzyme targeting (e.g., acyl carrier protein synthase, AcpS-pptase):

- Enzyme Inhibition Assays : Use recombinant AcpS-pptase in a malachite green phosphate assay to measure inhibition of phosphopantetheinyl transferase activity. Compare IC values with structurally related analogs.

- Structural Analysis : Co-crystallize the compound with the enzyme for X-ray crystallography to identify binding interactions (e.g., hydrogen bonding with active-site residues, hydrophobic pockets accommodating trifluoromethyl groups).

- Mutagenesis Studies : Generate enzyme mutants (e.g., Ser/Ala substitutions in catalytic sites) to validate binding specificity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Pathway Analysis : Perform metabolomic profiling (LC-MS) on treated bacteria to detect disruptions in fatty acid biosynthesis or acyl carrier protein maturation .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : NMR is essential to resolve the three distinct fluorine environments (δ ~-60 to -140 ppm for aromatic fluorines). NMR identifies NH protons (δ ~6.5–7.5 ppm, broad singlet).

- Mass Spectrometry : High-resolution LC-MS (ESI+) confirms molecular weight (CHFNO, exact mass 187.03 Da) and detects fragmentation patterns.

- FT-IR : Validate amide formation via C=O stretch (~1650 cm) and N-H bends (~3300 cm).

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity; retention time comparison with standards ensures batch consistency .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for enhanced antibacterial activity?

Methodological Answer:

- Substituent Modulation : Synthesize analogs with electron-withdrawing groups (e.g., nitro, cyano) at the meta/para positions to enhance enzyme binding. Compare activities using MIC assays against Gram-positive/negative pathogens.

- Fluorine Scanning : Replace individual fluorines with hydrogen or chlorine to map critical interactions. For example, 3,5-difluoro analogs may retain activity if the 4-position fluorine is dispensable.

- Computational Modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding affinities and stability in AcpS-pptase active sites.

- In Vivo Validation : Test lead compounds in murine infection models (e.g., septicemia) to correlate SAR with efficacy and toxicity .

Data Contradiction: How to resolve discrepancies in enzyme inhibition data for this compound across studies?

Methodological Answer:

- Orthogonal Assays : Cross-validate inhibition using both malachite green (phosphate release) and radioactive -CoA incorporation assays to rule out assay-specific artifacts.

- Buffer Optimization : Test activity under varying pH (6.5–8.0) and ionic strength, as AcpS-pptase activity is sensitive to Mg concentration.

- Enzyme Source : Compare results from recombinant vs. native bacterial extracts to identify post-translational modifications affecting inhibition.

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to distinguish outliers and identify consensus IC ranges .

Advanced Safety: What protocols mitigate risks when handling this compound in large-scale synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles with side shields to prevent skin/eye contact (H315/H319 hazards).

- Ventilation : Use fume hoods during reactions involving volatile intermediates (e.g., benzoyl chloride).

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.

- Storage : Store under inert gas (argon) at 2–8°C in amber glass to prevent hydrolysis or photodegradation. Monitor for decomposition via periodic TLC/HPLC .

Basic: What are the key solubility properties of this compound in common solvents?

Methodological Answer:

- Polar Solvents : Moderately soluble in DMSO (10–20 mg/mL) and DMF; sparingly soluble in water (<1 mg/mL) due to hydrophobic trifluoromethyl groups.

- Organic Solvents : Soluble in ethanol (5–10 mg/mL) and dichloromethane. Use sonication (30 min, 40 kHz) to enhance dissolution.

- pH-Dependent Solubility : Protonate the amide group under acidic conditions (pH < 4) to improve aqueous solubility for biological assays .

Advanced: How to evaluate the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH to measure half-life (t) and identify metabolites via LC-HRMS. Fluorine atoms may reduce oxidative metabolism.

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.

- In Vivo PK Studies : Administer IV/PO doses in rodents, collect plasma/bile/urine samples, and quantify parent compound and metabolites using UPLC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.